Home > Products > Screening Compounds P90730 > 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide - 1090885-01-0

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Catalog Number: EVT-2675322
CAS Number: 1090885-01-0
Molecular Formula: C9H10N2O3S
Molecular Weight: 226.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide belongs to the class of quinoline sulfonamide derivatives. These compounds have gained significant attention in scientific research due to their diverse biological activities, particularly as potential anti-cancer agents. []

N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13)

Compound Description: This compound is a novel quinoline sulfonamide derivative synthesized and investigated for its anti-cancer properties. D13 displayed strong inhibitory effects on the proliferation of HeLa cells (IC50: 1.34 μM) and tubulin polymerization (IC50: 6.74 μM) [].

Relevance: D13 shares the core structure of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide but incorporates additional substituents on the sulfonamide nitrogen: a 4-methoxybenzyl and a 3,4,5-trimethoxyphenyl group. This highlights the potential for modifying the sulfonamide moiety of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide to achieve desired biological activities. []

6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)

Compound Description: OPC-13013 is a potent inhibitor of blood platelet aggregation and exhibits cerebral vasodilating activity []. The paper investigates its metabolites and their biological activity.

Relevance: While OPC-13013 lacks the sulfonamide group of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide, it shares the 2-oxo-1,2,3,4-tetrahydroquinoline core. This emphasizes the biological relevance of this core structure and its potential for further modification to target specific activities, like blood platelet aggregation. []

3,4-dehydro-OPC-13013

Compound Description: This compound is a metabolite of OPC-13013. It demonstrates significantly higher inhibitory activity towards blood platelet aggregation compared to the parent compound [].

Relevance: Similar to OPC-13013, 3,4-dehydro-OPC-13013 also contains the 2-oxo-1,2,3,4-tetrahydroquinoline core structure found in 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide, but with a double bond introduced between positions 3 and 4. This structural modification highlights the impact of even subtle changes on the biological activity of compounds containing this core structure. []

1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids

Compound Description: This class of compounds represents a novel chemotype identified as MCL-1 inhibitors. MCL-1 is a protein implicated in cancer development and resistance to chemotherapy [].

Relevance: These compounds share the 1,2,3,4-tetrahydroquinoline scaffold with 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide, although the 2-oxo group is absent. Importantly, they demonstrate the potential of introducing a sulfonyl group at the N1 position and a carboxylic acid at the C6 position for achieving MCL-1 inhibitory activity. This highlights alternative substitution patterns on the tetrahydroquinoline core for developing compounds with distinct biological activities. []

Overview

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides and is characterized by its unique structure, which includes a tetrahydroquinoline ring. This compound is notable for its role as an activator of pyruvate kinase, specifically the M2 isoform, which is significant in various metabolic pathways. The empirical formula for this compound is C9H10N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Source

The compound can be synthesized through various methods involving commercially available anilines and sulfonyl chlorides. Its derivatives have been explored in scientific research for potential therapeutic applications due to their biological activity.

Classification

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is classified as a heterocyclic compound due to the presence of a nitrogen atom within its ring structure. It falls under the category of bioactive compounds with significant relevance in medicinal chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves several key steps:

  1. Base-Mediated Coupling: The initial step often involves the coupling of an aniline with a sulfonyl chloride in a solvent such as dimethylformamide (DMF) under basic conditions. This reaction leads to the formation of sulfonamide derivatives.
  2. Cyclization: Following the formation of the sulfonamide, cyclization reactions are employed to construct the tetrahydroquinoline framework. This may involve various reagents and conditions tailored to promote ring formation.
  3. Purification: The final product is purified using techniques such as silica gel chromatography to achieve high purity levels necessary for biological testing.

Technical Details

The reaction conditions are critical for optimizing yield and minimizing by-products. Parameters such as temperature, reaction time, and concentration of reagents are carefully controlled during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide features a tetrahydroquinoline core with a sulfonamide group at the 6-position and a carbonyl group at the 2-position. The structural formula can be represented as follows:

C9H10N2O3S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3\text{S}

Data

Key structural data includes bond angles and lengths typical for tetrahydroquinolines and sulfonamides. The presence of functional groups such as carbonyl (C=O) and sulfonamide (SO₂NH₂) influences both chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinoline derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may convert the compound into tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or other reactive sites within the molecule.

Technical Details

The specific conditions for these reactions vary widely depending on desired outcomes and may include temperature adjustments and solvent choices to favor particular pathways.

Mechanism of Action

The mechanism by which 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide acts as a pyruvate kinase activator involves binding to the enzyme's allosteric site. This binding enhances enzyme activity by stabilizing its active conformation, thereby promoting glycolytic flux in tumor cells.

Process Data

Studies have shown that this compound exhibits low nanomolar potency with selectivity over other pyruvate kinase isoforms. Its activation mechanism is crucial for understanding its potential therapeutic applications in cancer metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization.

Applications

Scientific Uses

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several significant applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pyruvate kinase activators aimed at cancer treatment.
  • Biochemical Research: Utilized in studies exploring metabolic pathways and enzyme regulation.
  • Drug Development: Potentially useful in formulating new therapeutic agents targeting metabolic disorders or cancer metabolism.

This compound exemplifies how modifications in chemical structure can lead to enhanced biological activity and therapeutic potential.

Introduction to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide in Cancer Metabolism

Role of Pyruvate Kinase M2 Isoform in Tumor Cell Glycolytic Reprogramming and the Warburg Effect

Pyruvate Kinase Muscle Isozyme 2 (PKM2) serves as a pivotal regulator of glycolytic flux in cancer cells. Unlike normal differentiated cells that predominantly express the highly active, constitutively tetrameric Pyruvate Kinase Muscle Isozyme 1 (PKM1) or other tissue-specific isoforms (Pyruvate Kinase Liver Isozyme, Pyruvate Kinase Red Blood Cell Isozyme), cancer cells selectively express PKM2. This isoform exists in a dynamic equilibrium between a high-activity tetrameric state and a low-activity dimeric state [1] [9]. The dimeric form of PKM2 predominates in tumors, creating a metabolic bottleneck at the final step of glycolysis. This reduces the conversion of phosphoenolpyruvate to pyruvate, causing an accumulation of upstream glycolytic intermediates [1] [3]. These intermediates are shunted into biosynthetic pathways (e.g., nucleotide synthesis via the pentose phosphate pathway, serine/glycine synthesis, glycerol synthesis for lipid membranes) essential for rapid cell proliferation [3] [9]. This metabolic reprogramming, known as the Warburg Effect or aerobic glycolysis, enables cancer cells to prioritize biomass production over efficient ATP generation via mitochondrial oxidative phosphorylation, even under normoxic conditions [8] [9]. PKM2 expression is further upregulated by oncogenic signals (e.g., c-Myc, Hypoxia-Inducible Factor 1 Alpha) and post-translational modifications (e.g., tyrosine phosphorylation), solidifying its role as a central driver of the tumor metabolic phenotype [9] [10].

Table 1: Metabolic Characteristics of Normal Cells vs. PKM2-Expressing Cancer Cells

FeatureNormal Cells (PKM1/PKL/PKR)Cancer Cells (PKM2 Dominant)
Primary PK IsoformPKM1 (muscle, brain), PKL (liver, kidney), PKR (RBC)PKM2
PK Quaternary StateStable, highly active tetramer (PKM1, PKL, PKR)Dynamic shift: Low-activity dimer ↔ High-activity tetramer
Glycolytic FluxHigh flux through PK to pyruvateBottleneck at PK step; Reduced PK activity
Glucose Carbon FatePrimarily oxidized to CO₂ via TCA cycle/OXPHOSAccumulated intermediates diverted to biosynthesis
ATP Yield from GlucoseHigh (OxPhos dominant)Low (Glycolysis dominant)
Lactate ProductionLow (except under hypoxia)High (even under normoxia - Aerobic glycolysis)
Primary FunctionEnergy productionBiomass production for proliferation

Emergence of Small-Molecule Pyruvate Kinase M2 Activators as Anticancer Therapeutic Agents

The discovery that PKM2 expression is nearly ubiquitous in tumors and its low-activity state is crucial for the Warburg effect established it as a compelling therapeutic target. The hypothesis emerged that pharmacologically stabilizing PKM2 in its highly active tetrameric form could force a metabolic shift in cancer cells. This shift would increase glycolytic flux through pyruvate kinase, depleting upstream glycolytic intermediates needed for biosynthesis and potentially suppressing tumor growth [1] [3] [10]. Early research validated this concept: genetic knockdown of PKM2 and replacement with PKM1 reduced tumor formation in xenograft models, and reversal of the Warburg effect via metabolic reprogramming impaired cancer cell proliferation [1] [9]. This spurred the search for small-molecule PKM2 activators. Initial chemotypes included diarylsulfonamides and thieno[3,2-b]pyrrole[3,2-d]pyridazinones, demonstrating proof-of-concept that pharmacological activation was feasible and could elicit anticancer effects [1]. These molecules bind at the PKM2 subunit interface, promoting tetramerization and enhancing the enzyme's affinity for its substrate, phosphoenolpyruvate [1] [10]. The therapeutic promise lies in exploiting a fundamental metabolic vulnerability specific to cancer cells expressing the dimeric PKM2 isoform.

Historical Development of Tetrahydroquinoline-Based Chemotypes in Pyruvate Kinase M2 Activation Research

High-throughput screening efforts identified the 2-oxo-N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Compound 3) as a novel hit with promising PKM2 activating potential (AC₅₀ = 790 nM) [1] [2]. This discovery marked the introduction of the 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold as the third distinct chemotype for PKM2 activation, following diarylsulfonamides and thienopyrrolepyridazinones [1] [2]. The core structure features a cyclic amide (lactam) fused to a partially saturated quinoline ring, providing a rigid framework. The sulfonamide group at the 6-position serves as a critical linker to diverse aromatic/heteroaromatic amines. This scaffold offered advantages in synthetic accessibility and potential for optimization [1]. Early structure-activity relationship studies confirmed the essentiality of the N-H sulfonamide linkage and the 6-membered lactam ring for potent activation, as modifications like N-methylation, amide replacement, or ring size alteration significantly diminished activity [1]. This chemotype laid the foundation for extensive medicinal chemistry campaigns to optimize potency, selectivity, and physicochemical properties, positioning tetrahydroquinoline sulfonamides as a significant class in PKM2 activator research [1] [2] [6].

Properties

CAS Number

1090885-01-0

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25

InChI

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)(H2,10,13,14)

InChI Key

KKWOKIJYLMPNMW-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.